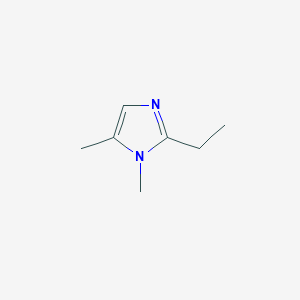

2-Ethyl-1,5-dimethyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

112725-81-2 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-ethyl-1,5-dimethylimidazole |

InChI |

InChI=1S/C7H12N2/c1-4-7-8-5-6(2)9(7)3/h5H,4H2,1-3H3 |

InChI Key |

KACBWSJPLBIMGN-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(N1C)C |

Canonical SMILES |

CCC1=NC=C(N1C)C |

Synonyms |

1H-Imidazole,2-ethyl-1,5-dimethyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Ethyl-1,5-dimethyl-1H-imidazole Core Structures

Established methods for constructing the imidazole (B134444) ring provide the foundation for synthesizing this compound. These routes often involve the assembly of the heterocyclic core from acyclic precursors.

Multi-component Reaction Approaches for Imidazole Ring Construction

Multi-component reactions (MCRs) are highly efficient processes that combine two or more starting materials in a single operation to form a complex product, minimizing waste and saving time. ingentaconnect.combohrium.com The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. wikipedia.org A modification of this method, using an amine in place of one equivalent of ammonia, can produce N-substituted imidazoles. wikipedia.org

Another notable MCR is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This [3+2] cycloaddition reaction between an aldimine and TosMIC provides a versatile route to 1,4,5-trisubstituted imidazoles. nih.gov The reaction proceeds through the formation of a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the imidazole product. nih.gov

| Multi-component Reaction | Reactants | Product Type | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Substituted Imidazoles | Commercially used for imidazole production. wikipedia.org |

| van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazoles | Involves a [3+2] cycloaddition. nih.gov |

Cyclization Reactions for Imidazole Synthesis

Cyclization reactions are fundamental to the formation of the imidazole ring. These reactions often involve the formation of one or two new bonds to close a pre-formed acyclic chain. A variety of catalysts, including copper, gold, and zinc, have been employed to facilitate these transformations. chim.itorganic-chemistry.org

For instance, copper-catalyzed oxidative diamination of terminal alkynes with amidines provides a route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org Gold catalysts are effective in activating carbon-carbon triple bonds for nucleophilic attack by nitrogen, leading to the formation of imidazole derivatives from propargyl amidines. chim.it Additionally, palladium-catalyzed decarboxylative addition and cyclization of carboxylic acids with aliphatic nitriles offers a one-pot method for synthesizing multiply substituted imidazoles. acs.org

A catalyst-free approach involves the [3+2] cyclization of vinyl azides with amidines, which proceeds through the initial nucleophilic addition of the amidine to the vinyl azide, followed by cyclization and elimination of ammonia to afford 2,4-disubstituted imidazoles. acs.org

Nucleophilic Addition Protocols, e.g., Acrylonitrile (B1666552) to Substituted Imidazoles

The introduction of substituents onto a pre-existing imidazole ring can be achieved through nucleophilic addition reactions. The aza-Michael addition, which is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated compound, is a common strategy. benthamopenarchives.com Imidazoles can act as nucleophiles in this reaction.

For example, the addition of imidazole to acrylonitrile can be catalyzed by copper(II) acetylacetonate (B107027) (Cu(acac)2), particularly when an ionic liquid is used as the solvent. researchgate.netresearchgate.net This reaction leads to the formation of N-substituted imidazole derivatives. The reactivity in these additions can be influenced by the nature of the imidazole and the α,β-unsaturated compound. researchgate.net

It is important to note that direct nucleophilic addition to the imidazole ring itself is less common due to the aromatic nature of the ring. Instead, functionalization often occurs at the nitrogen atoms or at a pre-existing substituent.

Condensation Reactions for Imidazole Formation

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of imidazole synthesis. A prominent example is the reaction of a 1,2-dicarbonyl compound (like glyoxal) with an aldehyde and two equivalents of ammonia, which is a key part of the Debus-Radziszewski synthesis. wikipedia.org In this process, a diimine intermediate is formed from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.org

The reaction of glyoxal (B1671930) with ammonium (B1175870) ions in aqueous solution can also lead to the formation of imidazole. rsc.org The initial step is the reaction of ammonia with the carbonyl group of glyoxal to form a diimine, which then undergoes condensation with another glyoxal molecule. acs.org

More complex imidazoles can be synthesized through the condensation of an aldehyde with a dicarbonyl compound and ammonium acetate. For example, a sulphonated Fe3O4@PVA superparamagnetic nano-catalyst has been used for the synthesis of trisubstituted-NH-imidazoles from benzil (B1666583), an aldehyde, and ammonium acetate. rsc.org

Advanced and Novel Synthetic Strategies for this compound Derivatives

To access more complex and specifically substituted imidazole derivatives, advanced synthetic methods are employed. These often involve the use of transition metal catalysts to form new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Coupling Reactions for Aryl-Substituted Imidazoles

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl-substituted imidazoles. brandeis.edu These reactions typically involve the coupling of a halogenated imidazole with an organometallic reagent or the direct C-H arylation of the imidazole ring. rsc.org

Palladium-catalyzed reactions are particularly prevalent. A tandem catalytic route has been developed to prepare imidazoles from aryl iodides, imines, and carbon monoxide. This process involves the carbonylation of the aryl halide with the imine to generate a 1,3-dipole, which then undergoes a spontaneous 1,3-dipolar cycloaddition. rsc.orgnih.gov

Copper-catalyzed N-arylation of imidazoles with aryl halides, known as the Ullmann condensation, is another widely used method. The efficiency of this reaction can be enhanced by the use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline (B1245073), and the addition of polyethylene (B3416737) glycol. acs.org Nickel-catalyzed cross-coupling reactions have also been explored for the arylation of various substrates, including aryl mesylates. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium Catalyst | Aryl Iodide, Imine, Carbon Monoxide | Aryl-substituted Imidazoles | Tandem carbonylation and cycloaddition. rsc.orgnih.gov |

| Copper Catalyst / Ligand | Imidazole, Aryl Halide | N-Aryl Imidazoles | Ullmann condensation; can be accelerated by additives. acs.org |

Denitrogenative Transformations of Triazole Derivatives

A significant approach to synthesizing substituted imidazoles involves the denitrogenative transformation of 1,2,3-triazole derivatives. This method leverages the inherent reactivity of the triazole ring, which can undergo ring-opening upon activation, leading to the formation of valuable intermediates.

One such strategy involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.govresearchgate.netnih.gov This process typically begins with the intramolecular cyclization of a suitably substituted 5-amino-1,2,3-triazole, followed by the opening of the triazole ring. mdpi.comnih.gov This sequence generates a carbene intermediate, which can then undergo various reactions, including insertion into O-H bonds of alcohols, to yield functionalized 1H-imidazole derivatives. mdpi.comnih.gov The stability of the 1,2,3-triazole core is notably influenced by the electronic nature of its substituents at the N1, C4, and C5 positions. nih.gov

Another pathway involves the BF3·Et2O promoted metal-free denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles. nih.govrsc.org This reaction proceeds through the formation of an α-diazoimine intermediate from the N-sulfonyl-1,2,3-triazole. nih.govrsc.org The subsequent reaction with a nitrile, promoted by the Lewis acid, leads to the formation of the imidazole ring. nih.govrsc.org This protocol demonstrates broad functional group tolerance. nih.gov

The cleavage of NH-1,2,3-triazoles with electrophiles, such as acyl halides, also provides a route to functionalized nitrogen-containing compounds. rsc.org In situ acylation of NH-1,2,3-triazoles is a key step, forming N-acylated 1,2,3-triazoles that undergo acid-mediated ring opening and nitrogen elimination to produce vinyl cation intermediates. rsc.org These intermediates can then participate in cyclization or heteroatom capture reactions. rsc.org

Table 1: Comparison of Denitrogenative Transformation Methods

| Method | Starting Material | Key Intermediate | Product | Reference |

| Acid-mediated transformation | 5-Amino-1,2,3-triazole derivatives | Carbene | 2-Substituted 1H-imidazoles | mdpi.comnih.govresearchgate.netnih.gov |

| BF3·Et2O promoted transannulation | N-sulfonyl-1,2,3-triazoles and nitriles | α-Diazoimine | Substituted imidazoles | nih.govrsc.org |

| Cleavage with electrophiles | NH-1,2,3-triazoles and acyl halides | Vinyl cation | Functionalized N-alkenyl compounds | rsc.org |

Ultrasonic Irradiation Methods in Imidazole Synthesis

The application of ultrasonic irradiation has emerged as a green and efficient technique for the synthesis of imidazole derivatives. mdpi.comresearchgate.netnih.govtandfonline.com Sonochemistry offers several advantages over conventional methods, including accelerated reaction rates, improved yields, and the use of less hazardous solvents. mdpi.comresearchgate.netnih.gov

Ultrasound-assisted synthesis of imidazoles often involves multicomponent reactions, where a dicarbonyl compound, an aldehyde, and an amine are condensed in a one-pot fashion. mdpi.comtandfonline.com The use of catalysts, such as sulfonic acid, p-toluenesulfonic acid (PTSA), or nano-catalysts like ZnO nano-rods and spinel CoFe2O4 nanoparticles, can further enhance the efficiency of these reactions under ultrasonic conditions. mdpi.comtandfonline.com For instance, reactions using a ZnO nano-rod catalyst under ultrasound have shown significantly higher yields (83-90%) and shorter reaction times (7-12 minutes) compared to conventional reflux (65-76%, 20-35 minutes) or stirring (70-80%, 20-40 minutes) methods. mdpi.com Similarly, the use of a CoFe2O4 nano-catalyst with sonication has resulted in high yields of up to 95% within 20 minutes. mdpi.com

The benefits of sonication are attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, thereby providing the necessary activation energy for the reaction to proceed rapidly. tandfonline.com

Table 2: Yield and Reaction Time Comparison for Imidazole Synthesis

| Method | Catalyst | Yield (%) | Reaction Time (min) | Reference |

| Ultrasound | ZnO nano-rod | 83-90 | 7-12 | mdpi.com |

| Reflux | ZnO nano-rod | 65-76 | 20-35 | mdpi.com |

| Stirring | ZnO nano-rod | 70-80 | 20-40 | mdpi.com |

| Ultrasound | CoFe2O4 nano-catalyst | up to 95 | 20 | mdpi.com |

| Ultrasound | Ionic liquid catalyst | 73-98 | 35-60 | mdpi.com |

| Reflux | Ionic liquid catalyst | 38-86 | 120-190 | mdpi.com |

Functionalization and Derivatization Strategies of this compound

The imidazole core of this compound is amenable to a variety of functionalization and derivatization reactions, allowing for the introduction of diverse chemical entities and the synthesis of a wide range of analogues.

Substitution Reactions on the Imidazole Ring

Direct substitution on the imidazole ring is a key strategy for modifying its properties. Palladium-catalyzed C-H arylation has been a significant focus, allowing for the regioselective introduction of aryl groups at the C2, C4, and C5 positions. nih.gov The reactivity of the C-H bonds generally follows the order C5 > C2 > C4 for electrophilic substitution. nih.gov The development of specific catalytic systems has enabled selective arylation at each of these positions. For instance, the use of SEM-group (2-(trimethylsilyl)ethoxymethyl) as a protecting and directing group allows for controlled arylation. nih.gov A "SEM-switch" strategy, involving the transposition of the SEM-group from N-1 to N-3, has been developed to facilitate arylation at the less reactive C4 position. nih.gov

Introduction of Functional Groups (e.g., Nitrile, Carbaldehyde)

The introduction of functional groups like nitrile and carbaldehyde onto the imidazole ring provides valuable synthetic handles for further transformations.

The nitrile group (-C≡N) is a versatile functional group found in many biologically active compounds and serves as a precursor to other functionalities. nih.govresearchgate.netwikipedia.org One method for introducing a nitrile group involves the conversion of an aldehyde. nih.govresearchgate.net For example, aldehydes can be converted to their corresponding nitriles in a one-pot reaction with hydroxylamine (B1172632) hydrochloride, promoted by imidazole hydrochloride. nih.govresearchgate.net This method is environmentally benign as it avoids the use of transition metal catalysts and oxidants. nih.gov

The carbaldehyde group (-CHO) on the imidazole ring, as seen in imidazole-4-carbaldehyde and its derivatives, is a key building block in medicinal chemistry. dergipark.org.trresearchgate.netchemicalbook.com The aldehyde functionality is highly reactive and can participate in a variety of reactions. For instance, the N-1 atom of 4-methyl-1H-imidazole-5-carbaldehyde can be alkylated after deprotonation with a strong base like NaH, followed by reaction with an alkyl halide. dergipark.org.trresearchgate.net The carbaldehyde group itself can undergo condensation reactions with various reagents to form more complex heterocyclic systems. dergipark.org.trresearchgate.net However, it's noteworthy that imidazole-2-carbaldehydes can undergo a decarbonylation reaction in hot ethanol (B145695) to yield the corresponding imidazole and ethyl formate. researchgate.net

N-Alkylation and N-Arylation Strategies for Imidazole Derivatives

N-substitution of the imidazole ring is a common and important modification.

N-Alkylation involves the introduction of an alkyl group onto one of the nitrogen atoms of the imidazole ring. nih.govbeilstein-journals.orgtandfonline.comotago.ac.nznih.gov This can be achieved through various methods, including reaction with alkyl halides under basic conditions or using phase-transfer catalysis. nih.govtandfonline.com The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors. otago.ac.nz Electron-withdrawing groups on the imidazole ring generally direct alkylation to the more remote nitrogen atom. otago.ac.nz Steric hindrance from both the substituent on the ring and the incoming alkyl group also plays a significant role, favoring substitution at the less hindered nitrogen. otago.ac.nz

N-Arylation , the attachment of an aryl group to a nitrogen atom, is often accomplished using copper-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orgacs.orgcapes.gov.br These reactions typically involve coupling the imidazole with an aryl halide (iodide or bromide) in the presence of a copper catalyst and a suitable ligand. organic-chemistry.orgacs.orgcapes.gov.br Mild reaction conditions have been developed using ligands such as 4,7-dimethoxy-1,10-phenanthroline or pyridin-2-yl β-ketones, allowing for the N-arylation of a wide range of functionalized and sterically hindered imidazoles. organic-chemistry.orgacs.orgcapes.gov.br

Table 3: N-Substitution Strategies for Imidazole Derivatives

| Reaction | Reagents | Key Factors | Reference |

| N-Alkylation | Alkyl halides, base | Electronic and steric effects | nih.govbeilstein-journals.orgtandfonline.comotago.ac.nznih.gov |

| N-Arylation | Aryl halides, copper catalyst, ligand | Ligand choice, reaction conditions | organic-chemistry.orgorganic-chemistry.orgacs.orgcapes.gov.br |

Mechanistic Studies in the Synthesis of this compound Analogues

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new reactions.

In the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoloacetals, a plausible mechanism involves the initial hydrolysis of the acetal (B89532) to an aldehyde. nih.gov This aldehyde then undergoes intramolecular cyclization to form an imidazotriazole intermediate, which exists in equilibrium with its tautomeric form. nih.gov Subsequent elimination of nitrogen from this diazo compound and carbene insertion into an O-H bond of an alcohol affords the final 2-substituted imidazole. nih.gov

For the BF3·Et2O promoted reaction of N-sulfonyl-1,2,3-triazoles with nitriles, the proposed mechanism starts with the ring opening of the triazole to form a diazo-imine intermediate. rsc.org The Lewis acid, BF3·Et2O, then promotes the addition of the nitrile to form a nitrilium intermediate, which subsequently cyclizes to yield the substituted imidazole. rsc.org

In the regioselective C-H arylation of imidazoles, the positional selectivity is attributed to the electronic properties of the C-H bonds and the heterocyclic ring. nih.gov The C5 position exhibits the highest reactivity towards electrophilic substitution, followed by the C2 and C4 positions. nih.gov The use of directing groups and the manipulation of reaction conditions are key to controlling the regioselectivity of these transformations. nih.gov

Investigation of Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions involving substituted imidazoles are a key strategy for constructing more complex, fused heterocyclic systems. For alkyl-substituted imidazoles, such as this compound, specific activation methods can induce cyclization.

One notable mechanism involves the activation of 1,2-dialkylimidazoles with reagents like di-tert-butyl dicarbonate (B1257347) ((BOC)₂O). uiowa.eduresearchgate.net This treatment can convert the imidazole into a nucleophilic 2-alkylidene imidazoline (B1206853) intermediate under mild conditions. uiowa.eduresearchgate.net If a suitable electrophilic group is present in a side chain, this intermediate can undergo an intramolecular aldol-like cyclization. For instance, a β-keto amide carbonyl electrophile incorporated into the 2-alkyl side chain can lead to the formation of imidazole-functionalized γ-lactams. uiowa.edu Similarly, positioning a ketone electrophile in the N1-alkyl side chain can result in cyclization at the C2 position of the imidazole ring, yielding fused ring structures. uiowa.edu A crucial aspect of these reactions is the efficient transfer of the BOC group from the intermediate N-acyl imidazolium (B1220033) species to a nucleophilic center in the cyclized product. uiowa.edu

Another pathway for intramolecular cyclization involves radical reactions. For example, imidazol-5-yl radicals, which can be generated from corresponding 5-bromo-N-(ω-phenylalkyl)imidazoles, can undergo intramolecular aromatic substitution. ingentaconnect.com This type of reaction can lead to the formation of tricyclic fused systems, such as imidazo[5,1-a]isoindoles and imidazo[5,1-a]isoquinolines, demonstrating a method for forming new rings by connecting a side chain back to the imidazole core. ingentaconnect.com

Furthermore, electrochemical methods can induce intramolecular annulation for the synthesis of imidazole derivatives. nih.gov These reactions can proceed through a tandem Michael addition, azidation, and subsequent cyclization of amines, alkynes, and azides under undivided electrolytic conditions, offering a green chemistry approach that avoids transition metal catalysts and peroxide reagents. nih.gov

The table below summarizes key aspects of intramolecular cyclization mechanisms relevant to alkylimidazoles.

| Cyclization Driving Force | Activating Reagent/Condition | Key Intermediate | Resulting Structure |

| Nucleophilic Attack | (BOC)₂O | 2-Alkylidene Imidazoline | Fused Imidazole Lactams |

| Radical Substitution | Photochemical/Metal Hydride | Imidazol-5-yl Radical | Tricyclic Imidazo-fused Heterocycles |

| Electrochemical Oxidation | Undivided Electrolytic Cell | Radical Cations/Anions | Substituted Imidazoles |

Understanding Reaction Pathways and Intermediates

The synthesis of the imidazole core itself can proceed through various reaction pathways, each involving distinct intermediates. The choice of synthetic route can be influenced by the desired substitution pattern on the final imidazole product.

The Debus-Radziszewski synthesis is a classical multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the substituted imidazole. wikipedia.org By replacing one equivalent of ammonia with a primary amine, N-substituted imidazoles can be prepared. nih.gov

Modern synthetic strategies often employ metal catalysis to facilitate the formation of the imidazole ring. For instance, gold catalysts can activate the carbon-carbon triple bonds of propargyl amidines, making them susceptible to nucleophilic attack and subsequent cyclization to form imidazole derivatives. chim.it Similarly, rhodium(II) catalysts can react with 1-sulfonyl triazoles to generate rhodium iminocarbenoid intermediates, which then react with nitriles to afford imidazoles. organic-chemistry.org

The formation of 2,4,5-trisubstituted imidazoles can be achieved through a copper-catalyzed three-component reaction of a benzoin (B196080) or benzil derivative, an aldehyde, and ammonium acetate. rsc.org The proposed mechanism involves the initial formation of intermediates from the reaction of the aldehyde with ammonia. These intermediates then react with the benzoin or benzil, followed by oxidation and cyclization to furnish the final product. rsc.org

In the synthesis of specifically substituted imidazoles, such as 2-(methylaminomethyl)-4,5-dimethyl-1H-imidazole, a common pathway involves the cyclization of an amidine with an α-substituted ketal. thieme-connect.com The amidine is first formed from an S-methyl thioimidate and an α-amino ketal. This amidine intermediate then undergoes spontaneous cyclization upon treatment with acid to yield the trisubstituted imidazole. thieme-connect.com

The following table outlines various reaction pathways and their key intermediates in the synthesis of substituted imidazoles.

| Synthetic Route | Key Reactants | Key Intermediates | Catalyst/Conditions |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Diimine | Thermal |

| Gold-Catalyzed Cyclization | Propargyl Amidines | Gold Carbene | AuCl/AgSbF₆ |

| Rhodium-Catalyzed Reaction | 1-Sulfonyl Triazoles, Nitriles | Rhodium Iminocarbenoid | Rhodium(II) Acetate |

| Copper-Catalyzed MCR | Benzoin/Benzil, Aldehyde, Ammonium Acetate | Imine/Diamine Species | CuI |

| Amidine-Ketal Cyclization | S-Methyl Thioimidate, α-Amino Ketal | Amidine | Acid-catalyzed |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Structure Determination

Spectroscopic techniques are pivotal in elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. This section outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for the structural confirmation of 2-Ethyl-1,5-dimethyl-1H-imidazole.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique fingerprint of the functional groups present in the molecule.

Specific experimental IR spectroscopic data for this compound is not available in the public domain. Analysis of related imidazole (B134444) compounds suggests that the spectrum would be characterized by C-H stretching vibrations of the alkyl groups and the imidazole ring, C=N and C=C stretching vibrations within the ring, and various bending vibrations. nist.govresearchgate.netresearchgate.net

Table 3: Expected IR Absorption Bands for this compound (Theoretical data based on typical IR frequencies for functional groups, as experimental data is not available)

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C-H (Aromatic) | 3000 - 3150 | Stretching |

| C=N (Imidazole) | 1500 - 1650 | Stretching |

| C=C (Imidazole) | 1400 - 1500 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous validation of its molecular formula.

A search for high-resolution mass spectrometry data for this compound did not yield any specific experimental results. The theoretical exact mass can be calculated from its molecular formula, C₈H₁₄N₂. This value would be used to compare against an experimental HRMS measurement to confirm the elemental composition. acs.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination

Determination of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure reveals how individual molecules are arranged in the solid state and the nature of the intermolecular forces that hold them together, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

No published X-ray crystal structure for this compound could be found. Therefore, details regarding its crystal packing and specific intermolecular interactions remain undetermined. Studies on similar imidazole derivatives often show hydrogen bonding and π-π stacking to be significant in their crystal lattices. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of the X-ray diffraction data provides precise measurements of the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (dihedral angles). This information is crucial for a complete description of the molecular geometry.

As no crystal structure has been reported for this compound, experimental data on its bond lengths, bond angles, and dihedral angles are not available.

Conformational Analysis of this compound

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the ethyl group to the C2 position of the imidazole ring. The imidazole ring itself is a planar, aromatic system, providing a relatively rigid scaffold. However, the orientation of the ethyl group relative to this plane can vary, leading to different conformers with distinct energy levels.

In the case of the closely related compound, ethyl 2-ethyl-1H-imidazole-5-carboxylate, crystallographic data has revealed that the ethyl group tends to adopt a staggered conformation. This arrangement minimizes steric hindrance between the hydrogen atoms of the ethyl group and the atoms of the imidazole ring. It is reasonable to infer that the ethyl group in this compound would also favor a staggered conformation.

Computational chemistry provides a powerful tool for investigating the conformational preferences of molecules. A relaxed potential energy scan, a type of theoretical calculation, can be employed to determine the most stable conformers by systematically rotating specific bonds and calculating the corresponding energy. For other complex imidazole derivatives, such computational methods have successfully identified the lowest energy conformers. researchgate.netnih.gov

The rotation of the ethyl group in this compound would likely exhibit a rotational energy profile with distinct minima and maxima. The energy minima would correspond to the stable, staggered conformers, while the maxima would represent the higher-energy, eclipsed conformers where the hydrogen atoms of the ethyl group are aligned with the atoms of the imidazole ring, leading to increased steric repulsion.

Interactive Data Table: Predicted Conformational Data for this compound (Hypothetical)

Since direct experimental data is unavailable, the following table presents hypothetical data based on the analysis of similar compounds and general principles of conformational analysis. This data is for illustrative purposes to demonstrate the type of information that would be obtained from a detailed conformational study.

| Dihedral Angle (N1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Conformer Type |

| ~60° | 0 | Staggered (Gauche) |

| ~180° | 0.2 | Staggered (Anti) |

| ~0° | 3.5 | Eclipsed |

| ~120° | 3.8 | Eclipsed |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems. For imidazole (B134444) derivatives, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to elucidate their molecular and electronic properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of imidazole derivatives due to its balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the energy and properties of a molecule. For substituted imidazoles, DFT is used to analyze frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and chemical reactivity.

In studies of related imidazole compounds, DFT calculations have been used to explore their electronic properties, including dipole moment, hardness, softness, electronegativity, and chemical potential, which are linked to their practical applications. researchgate.net For instance, investigations into imidazole derivatives have utilized DFT to understand their inhibitory effects on certain proteins by analyzing their electronic characteristics. nih.gov The distribution of electron clouds, as visualized through HOMO and LUMO plots, reveals the regions of the molecule that are most likely to participate in chemical reactions. mdpi.com Time-Dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra (UV-Vis) of such molecules, complementing experimental findings. eurjchem.com

Table 1: Key Electronic Properties Investigated by DFT for Imidazole Derivatives

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | Provides insight into the overall polarity of the molecule. |

| Electron Density | Shows the distribution of electrons and potential sites for electrophilic or nucleophilic attack. |

Hartree-Fock (HF) Calculations for Molecular Properties

The Hartree-Fock (HF) method is an ab initio calculation that provides a fundamental approximation of the multi-electron Schrödinger equation. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable for determining various molecular properties.

For molecules structurally similar to 2-Ethyl-1,5-dimethyl-1H-imidazole, HF calculations have been used to compute optimized geometries and vibrational frequencies. researchgate.net Often, HF results are used as a baseline and compared with those from DFT methods to assess the impact of electron correlation. researchgate.net It has been noted in studies of related compounds that the geometric parameters calculated by the HF method can show good agreement with experimental data. researchgate.net

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets for imidazole derivatives include Pople-style basis sets like 6-31G(d) and 6-311G(d,p), as well as correlation-consistent basis sets such as cc-pVDZ. researchgate.netmdpi.comresearchgate.net The choice of basis set is a trade-off between computational expense and accuracy, with larger basis sets generally providing more precise results. researchgate.net

For DFT calculations, the exchange-correlation functional is a critical component that approximates the complex many-electron interactions. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules and has shown good performance for imidazole derivatives. mdpi.comresearchgate.netresearchgate.net Other functionals, such as PBE and BP86, are also utilized. researchgate.net The validation of these choices is typically performed by comparing the calculated results, such as vibrational spectra or geometric parameters, with available experimental data. researchgate.netresearchgate.net For example, studies on related compounds have shown that the B3LYP functional is often superior to HF for predicting molecular vibrational frequencies. researchgate.net

Table 2: Commonly Used Basis Sets and Functionals for Imidazole Calculations

| Method | Component | Examples | Application |

|---|---|---|---|

| DFT | Exchange-Correlation Functional | B3LYP, PBE, BP86 | Electronic structure, geometry, vibrational frequencies |

| HF/DFT | Basis Set | 6-31G(d), 6-311G(d,p), cc-pVDZ, def2-TZVP | Defines the space for molecular orbital expansion |

Molecular Geometry Optimization and Structural Prediction

A key application of computational chemistry is the prediction of the three-dimensional structure of molecules.

Theoretical calculations are used to find the equilibrium geometry of a molecule, which corresponds to the minimum energy arrangement of its atoms. This process, known as geometry optimization, is routinely performed using DFT or HF methods. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

For flexible molecules, a conformational analysis, often done through a potential energy surface (PES) scan, can be performed to identify the global minimum energy structure among several possible conformers. nih.gov This is particularly relevant for the ethyl group in this compound, which can rotate.

To validate the computational models, the theoretically predicted geometries are often compared with experimental data, most commonly obtained from X-ray crystallography. In studies of various imidazole derivatives, it has been found that optimized geometries calculated with methods like B3LYP often show good agreement with the experimental bond lengths and angles. mdpi.comresearchgate.netresearchgate.net

For instance, in a study on 2-ethyl-1H-benzo[d]imidazole, it was noted that the X-ray parameters corresponded well with the geometry of one of the calculated stable conformers. researchgate.net Similarly, research on other substituted imidazoles has demonstrated that the bond lengths and angles from DFT calculations are comparable to those determined by X-ray diffraction. mdpi.com Such comparisons are crucial for confirming that the chosen theoretical level can accurately describe the molecular structure.

Table 3: Comparison of Theoretical and Experimental Data for a Related Imidazole Derivative

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| Bond Length C8–C10 (Å) | 1.395 | 1.389(2) |

| Bond Length C10–C11 (Å) | 1.388 | 1.382(2) |

| Bond Angle C8–C10–C11 (°) | 132.30 | 130.62(13) |

Data from a study on a related complex imidazole derivative, illustrating the typical level of agreement. mdpi.com

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Reactivity descriptors, derived from computational chemistry, offer a quantitative measure of how and where a molecule is likely to react.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly the nitrogen atoms and the substituted carbon atoms. The LUMO would likely be distributed across the imidazole ring as well. The energy of these orbitals and the resulting gap would be influenced by the electron-donating effects of the ethyl and methyl groups.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for an Imidazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: The data in this table is for a different imidazole derivative and is provided for illustrative purposes to indicate the typical values that would be determined for this compound in a computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atom at position 3, which has a lone pair of electrons, making it a primary site for protonation and electrophilic attack. The hydrogen atoms of the alkyl groups would exhibit positive potential (blue).

Fukui Functions for Identification of Reactive Sites

Fukui functions are a concept within Density Functional Theory (DFT) that help to identify the most reactive sites in a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

f0(r) : for radical attack.

A higher value of the Fukui function at a specific atomic site indicates a greater propensity for that site to undergo the corresponding type of reaction. For this compound, the nitrogen atom at the 3-position is expected to have a high value for f-(r), confirming its role as a primary site for electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled and unfilled orbitals within a molecule. This analysis provides insights into hybridization, covalent character, and, importantly, the nature and strength of intermolecular interactions such as hydrogen bonding. By analyzing the donor-acceptor interactions between the NBOs of interacting molecules, the stabilization energy associated with these interactions can be quantified.

In the context of this compound, NBO analysis could be used to study its interactions with other molecules, for instance, a solvent or a biological receptor. The lone pair orbitals on the nitrogen atoms would be key donor NBOs, capable of forming hydrogen bonds or other non-covalent interactions. The analysis would reveal the specific orbitals involved and the energy contribution of these interactions.

Computational Studies of Reaction Mechanisms and Dynamics

Computational methods are also instrumental in elucidating the pathways and energetics of chemical reactions.

Transition-State Simulations for Energy Barrier Determination

Transition-state simulations are computational procedures used to locate the transition state (TS) structure of a chemical reaction and to calculate its energy. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For a reaction involving this compound, such as N-alkylation, transition-state simulations could be employed to model the approach of the alkylating agent to the imidazole ring. The simulation would identify the geometry of the transition state and the associated energy barrier, providing a quantitative measure of the reaction's feasibility and kinetics. These calculations are crucial for understanding and predicting the outcomes of chemical transformations.

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. This technique allows for the exploration of the conformational space of a molecule, which encompasses the full range of three-dimensional arrangements that the molecule can adopt through the rotation of its single bonds. By simulating the interactions between atoms within the molecule and with its environment, MD can provide valuable insights into the preferred shapes, flexibility, and energetic landscapes of a compound.

Despite the utility of this method, a comprehensive search of scientific literature and databases reveals a notable absence of specific studies employing Molecular Dynamics (MD) simulations to investigate the conformational space of this compound. While MD simulations have been extensively applied to various other substituted imidazole derivatives to explore their interactions with biological targets or their behavior in solution, dedicated research on the conformational dynamics of this particular compound is not publicly available.

In general, for a molecule like this compound, an MD simulation would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulated environment, such as a solvent box, and the trajectories of its atoms would be calculated over a set of time steps by solving Newton's equations of motion.

The analysis of these trajectories would yield information on the distribution of dihedral angles, particularly around the rotatable bonds connecting the ethyl group to the imidazole ring. This would allow for the identification of the most stable conformers and the energy barriers between them. Such data is often presented in the form of Ramachandran-like plots for key dihedral angles or as potential of mean force (PMF) profiles.

Although no specific data tables or detailed research findings for this compound can be presented due to the lack of available studies, the following table illustrates the kind of data that would typically be generated from such an investigation.

Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Hypothetical Value/Description |

| Force Field | e.g., CHARMM36, AMBER, OPLS-AA |

| Solvent Model | e.g., TIP3P water |

| Simulation Time | e.g., 100 nanoseconds |

| Temperature | e.g., 298 K |

| Pressure | e.g., 1 atm |

| Major Conformers Identified | e.g., Anti, Gauche |

| Key Dihedral Angle (C-C-N-C) | e.g., Distribution peaking at 180° and ±60° |

| Rotational Energy Barrier | e.g., X kcal/mol |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

The absence of such studies on this compound highlights a gap in the current body of computational chemistry research. Future work in this area would be valuable for a more complete understanding of the structure-property relationships of this and related imidazole compounds.

Reactivity and Reaction Pathways of 2 Ethyl 1,5 Dimethyl 1h Imidazole Derivatives

Electrophilic Reaction Pathways of the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net The outcome of such reactions is largely governed by the directing effects of the substituents and the nature of the electrophile. In 2-Ethyl-1,5-dimethyl-1H-imidazole, the N-1 methyl group prevents direct electrophilic attack at this nitrogen. The remaining nitrogen at position 3 has a lone pair of electrons and behaves like a pyridine-type nitrogen, which is the initial site of protonation and some electrophilic additions. globalresearchonline.netyoutube.com

Electrophilic substitution on the carbon atoms of the imidazole ring is also a common reaction pathway. uobabylon.edu.iq The alkyl groups (ethyl and methyl) on the this compound ring are electron-donating, which generally increases the electron density of the ring and enhances its reactivity towards electrophiles. The only unsubstituted position on the carbon skeleton of this compound is C-4. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are predicted to occur regioselectively at this position. uobabylon.edu.iq

For instance, nitration of imidazoles is typically achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the ring. uobabylon.edu.iq Halogenation, such as bromination, can be carried out with bromine in a suitable solvent like chloroform. uobabylon.edu.iq

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction Type | Reagents | Predicted Product |

| Nitration | HNO₃ / H₂SO₄ | 2-Ethyl-1,5-dimethyl-4-nitro-1H-imidazole |

| Bromination | Br₂ / CHCl₃ | 4-Bromo-2-ethyl-1,5-dimethyl-1H-imidazole |

| Sulfonation | H₂S₂O₇ | This compound-4-sulfonic acid |

Nucleophilic Reaction and Substitution Pathways

Nucleophilic substitution on the imidazole ring is generally less favorable than electrophilic substitution due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. globalresearchonline.net In the case of this compound, which is substituted with electron-donating alkyl groups, direct nucleophilic substitution on the ring is unlikely.

However, an alternative pathway for nucleophilic substitution exists, particularly at the C-2 position. Treatment of an N-substituted imidazole with a strong base, such as butyl lithium, can lead to the deprotonation of the C-2 carbon, forming a highly reactive nucleophilic species. youtube.com This lithiated intermediate can then react with various electrophiles, effectively resulting in a nucleophilic substitution at the C-2 position. While the C-2 position in the target molecule is already substituted with an ethyl group, this methodology is a key pathway for the functionalization of other imidazoles.

Intramolecular nucleophilic attack is another important reaction pathway for certain imidazole derivatives, especially in the hydrolysis of esters where the imidazole moiety can act as a potent nucleophilic catalyst. acs.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgijrpc.com Imidazole derivatives can participate in such reactions, often through the formation of an imidazole N-oxide. These N-oxides can act as 1,3-dipoles and react with various dipolarophiles, such as alkenes and alkynes, to form fused isoxazoline (B3343090) rings. researchgate.netnsc.ru

For this compound, it would first need to be oxidized to the corresponding N-oxide. This N-oxide could then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the reactants. wikipedia.org Microwave-assisted synthesis has also been shown to be an effective method for promoting 1,3-dipolar cycloaddition reactions involving imidazole derivatives. nih.gov

Table 2: General Scheme for 1,3-Dipolar Cycloaddition of an Imidazole N-Oxide

| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Product |

| Imidazole N-Oxide | Alkene or Alkyne | Fused Isoxazoline Ring System |

Metal-Mediated and Catalyzed Transformations Involving this compound

The nitrogen atoms of the imidazole ring, particularly the pyridine-like N-3, are excellent ligands for a wide variety of metal ions. ajol.infoscience.govresearchgate.net This property allows this compound to form stable coordination complexes with transition metals such as copper, zinc, nickel, and cobalt. ajol.infoscience.govresearchgate.net These metal complexes have applications in various fields, including catalysis and materials science.

Furthermore, imidazoles can undergo direct C-H bond activation and functionalization catalyzed by transition metals like palladium, rhodium, and nickel. nih.govacs.orgnih.gov This allows for the direct introduction of aryl, alkenyl, or alkyl groups onto the imidazole ring, often with high regioselectivity. For N-substituted imidazoles, C-H activation frequently occurs at the C-2 position. nih.govresearchgate.net Given that the C-2 position in this compound is already substituted, C-H activation would be directed to the C-4 position. These reactions provide an efficient route to highly functionalized imidazole derivatives.

Table 3: Examples of Metal-Catalyzed Reactions Involving Imidazoles

| Reaction Type | Catalyst | Coupling Partner | Product Type |

| C-H Arylation | Nickel or Palladium | Aryl Halides/Phenol Derivatives | C-Arylated Imidazoles |

| C-H Alkenylation | Nickel | Enol Derivatives | C-Alkenylated Imidazoles |

| C-H Annulation | Rhodium | Alkenes/Alkynes | Fused Imidazole Systems |

Acid-Base Properties and Proton Transfer Mechanisms in Imidazole Systems

Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base. ajol.info The pyridine-like nitrogen atom (N-3) has a lone pair of electrons that is not part of the aromatic sextet, making it basic and readily available for protonation. The pKa for the protonation of the imidazole ring is typically around 7, making it a biologically relevant buffer. The alkyl substituents on this compound are electron-donating, which increases the basicity of the N-3 nitrogen, likely resulting in a slightly higher pKa compared to unsubstituted imidazole.

Upon protonation, an imidazolium (B1220033) cation is formed. nih.gov The unique structure of the imidazolium ion allows it to participate in proton shuttling mechanisms, which is a key aspect of its role in many enzymatic reactions and as a proton conductor in materials. nih.gov

The N-H proton of an unsubstituted imidazole is weakly acidic. In the case of this compound, the N-1 position is substituted with a methyl group, so it does not have an acidic proton on the nitrogen. However, as mentioned in the nucleophilic reactions section, the C-H bond at the C-2 position can be deprotonated by a very strong base.

The ability of imidazole to both accept and donate protons is central to its role in facilitating proton transfer pathways in various chemical and biological systems. youtube.com

Coordination Chemistry and Ligand Design Principles

Coordination Modes and Ligand Properties of 2-Ethyl-1,5-dimethyl-1H-imidazole

This compound, like other imidazole (B134444) derivatives, primarily functions as a monodentate ligand. Coordination to a metal ion occurs through the lone pair of electrons on the sp²-hybridized imine nitrogen atom (at the 3-position). wikipedia.orgjocpr.com This nitrogen atom acts as a pure sigma-donor, making the ligand a Lewis base. wikipedia.org

The properties of this compound as a ligand are influenced by its specific substitution pattern:

Ethyl Group (C2-position): The electron-donating nature of the ethyl group increases the electron density on the imidazole ring, enhancing the basicity and sigma-donor strength of the coordinating nitrogen atom compared to unsubstituted imidazole.

Methyl Groups (N1 and C5-positions): The methyl group at the N1 position prevents the ligand from acting as a bridging imidazolate anion through deprotonation. Both methyl groups contribute to the steric bulk of the ligand, which can influence the coordination number and geometry of the resulting metal complex.

The imidazole ring is known to be a hard ligand in the context of Hard and Soft Acid-Base (HSAB) theory, readily forming stable complexes with various transition metal ions. wikipedia.org

Synthesis and Characterization of Metal Complexes with Imidazole Ligands

The synthesis of metal complexes with imidazole-based ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. ajol.infonih.gov The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexes of this compound with transition metals can be synthesized by reacting the ligand with the corresponding metal chloride or nitrate (B79036) salts in an alcoholic solvent, such as ethanol (B145695) or methanol. ajol.infonih.govresearchgate.net For instance, the synthesis of copper(II) complexes with the structurally similar 2-ethylimidazole (B144533) was achieved by reacting copper methacrylate (B99206) with the ligand in a 1:2 molar ratio. nih.gov The reaction mixture is often refluxed, and the complex precipitates upon cooling or slow evaporation of the solvent. ajol.infonih.gov

These complexes are generally characterized by elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy. researchgate.netresearchgate.net In FTIR spectra, a shift in the C=N stretching vibration of the imidazole ring to lower wavenumbers upon coordination is indicative of bond formation between the ligand and the metal ion. nih.gov

| Complex (Hypothetical) | Metal Ion | Expected Geometry | Supporting Evidence (Analogous Compounds) |

|---|---|---|---|

| [Cu(C₇H₁₂N₂)₂Cl₂] | Cu(II) | Distorted Octahedral / Square Planar | Cu(II) complexes with 2-ethylimidazole and 2-methylimidazole (B133640) often exhibit distorted octahedral or square-pyramidal geometries. nih.govmdpi.com |

| [Ni(C₇H₁₂N₂)₄Cl₂] | Ni(II) | Octahedral or Tetrahedral | Homoleptic octahedral complexes of Ni(II) with imidazole are known; tetrahedral geometries are also common for four-coordinate Ni(II). wikipedia.orgresearchgate.net |

| [Mn(C₇H₁₂N₂)₄Cl₂] | Mn(II) | Octahedral | Octahedral geometry is commonly proposed for Mn(II) complexes with related ligands. researchgate.net |

| [Cd(C₇H₁₂N₂)₄Cl₂] | Cd(II) | Octahedral or Tetrahedral | Cd(II) is known to form homoleptic octahedral complexes with imidazole. wikipedia.org Tetrahedral geometries are also observed in some complexes. researchgate.net |

While transition metal complexes of imidazoles are extensively studied, information regarding main group metal complexes with this compound is not prominent in the surveyed literature. However, the ligand's nitrogen donor atom is capable of coordinating with Lewis acidic main group metals.

Structural Analysis of Coordination Compounds via X-ray Diffraction

The analysis of metal complexes with related imidazole ligands reveals a variety of coordination geometries and network architectures. For example, the single-crystal X-ray analysis of a copper(II) methacrylate complex with 2-ethylimidazole, [Cu(2-EtIm)₂(Macr)₂], showed a distorted octahedral geometry around the copper(II) center. nih.gov Similarly, studies on copper(II) iminodiacetate (B1231623) complexes with 2-methylimidazole have shown that reaction conditions like temperature and pH can lead to different structures, from discrete monomers like [Cu(ida)(2-mim)(H₂O)₂] to one-dimensional coordination polymers such as [Cu(ida)(2-mim)(H₂O)]n. mdpi.com

These structures are often stabilized by extensive networks of hydrogen bonds. mdpi.com The specific geometry is a balance between the electronic preferences of the metal ion and the steric constraints imposed by the ligands. For four-coordinate copper(II) complexes, the geometry can be intermediate between square-planar and tetrahedral, which can be quantified by the τ₄ index (where τ₄ = 0 for perfect square-planar and 1 for perfect tetrahedral). researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1558(3) |

| b (Å) | 16.5293(5) |

| c (Å) | 13.8430(4) |

| β (°) | 109.438(3) |

| Volume (ų) | 2189.66(11) |

| Coordination Geometry | Distorted Octahedral |

Electronic and Magnetic Properties of Metal-Imidazole Complexes

The electronic and magnetic properties of metal-imidazole complexes provide insight into their bonding and stereochemistry. UV-Visible electronic spectroscopy is used to study d-d electronic transitions within the metal center, which are sensitive to the coordination geometry. For example, Cu(II) complexes in a square planar environment typically show transitions in the 640-670 nm range, while Ni(II) complexes in a tetrahedral environment exhibit transitions at higher wavelengths (730-770 nm). researchgate.net

Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment of a complex, which helps in elucidating the geometry and the number of unpaired electrons on the metal ion. researchgate.netresearchgate.net For instance, the magnetic moment can often distinguish between square planar (diamagnetic or lower spin) and tetrahedral (paramagnetic) Ni(II) complexes. researchgate.net For paramagnetic complexes like many involving Cu(II), electron paramagnetic resonance (EPR) spectroscopy can provide further details about the metal's coordination environment. jocpr.com

Applications in Catalysis

2-Ethyl-1,5-dimethyl-1H-imidazole and its Derivatives as Ligands in Homogeneous Catalysis

The imidazole (B134444) framework, particularly that of substituted imidazoles like this compound, serves as a crucial precursor for the generation of N-heterocyclic carbenes (NHCs). These divalent carbon species have become powerful ligands in homogeneous catalysis, often rivaling or exceeding the performance of traditional phosphine (B1218219) ligands. nih.govnih.gov The specific substitution pattern of this compound, with alkyl groups at the N1, C2, and C5 positions, allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the metal catalyst.

The synthesis of catalyst systems based on this compound primarily involves its conversion into an N-heterocyclic carbene (NHC) ligand, which can then be coordinated to a transition metal center. The general pathway to synthesize the free NHC or its metal complex begins with the corresponding imidazolium (B1220033) salt, which acts as the stable NHC precursor. nih.govnih.gov

The synthesis of the imidazolium salt precursor from an already N-substituted imidazole like this compound involves the quaternization of the second nitrogen atom (N3). This is typically achieved by alkylation with an alkyl halide (e.g., an alkyl chloride or bromide). nih.gov The resulting 1,3-disubstituted imidazolium salt can then be isolated.

To generate the free NHC, the imidazolium salt is deprotonated at the C2 position using a strong, non-nucleophilic base. nih.gov However, free NHCs can be highly reactive and are often generated in situ or transferred to the metal center from a more stable adduct. Alternative methods for generating NHCs without strong bases include the thermolysis of labile imidazolidine (B613845) adducts or the use of Ag(I)-NHC complexes as transmetalating agents. nih.gov Another sophisticated route involves the reaction of N-substituted imidazoles with dimethyl carbonate (DMC), which acts as both an alkylating and carboxylating agent to form a neutral NHC-CO₂ adduct. acs.org This adduct can then transfer the NHC to a metal center upon the loss of CO₂. acs.org

The general synthetic steps are outlined below:

Quaternization: The N3 position of this compound is alkylated with a suitable agent (R-X) to form the 1,5-dimethyl-2-ethyl-3-alkyl-1H-imidazolium salt.

Deprotonation: The resulting imidazolium salt is treated with a strong base to abstract the acidic proton from the C2 carbon, yielding the free NHC.

Complexation: The generated NHC is reacted with a suitable metal precursor (e.g., a metal halide or acetate) to form the desired NHC-metal catalyst complex.

| Step | Description | Reactants | Product |

| 1 | N-Alkylation (Quaternization) | This compound, Alkyl Halide (R-X) | 1,5-Dimethyl-2-ethyl-3-alkyl-1H-imidazolium Halide |

| 2 | Deprotonation to form NHC | Imidazolium Salt, Strong Base (e.g., NaH, KOtBu) | Free N-Heterocyclic Carbene |

| 3 | Metal Complexation | Free NHC, Metal Precursor (e.g., Pd(OAc)₂, RuCl₂(PCy₃)₂CHPh) | NHC-Metal Catalyst Complex |

This table outlines the general synthetic pathway for creating NHC-metal complexes from a substituted imidazole precursor.

NHC ligands derived from substituted imidazoles are instrumental in a wide array of transition-metal-catalyzed organic transformations. Their strong σ-donating ability and the steric bulk provided by substituents stabilize the metal center and promote catalytic activity. While specific studies detailing the catalytic use of an NHC derived directly from this compound are not broadly reported, the activity of structurally similar NHC-metal complexes is well-documented and provides a strong indication of its potential applications.

These catalyst systems are particularly effective in cross-coupling reactions. For instance, palladium-NHC complexes are used in Suzuki, Heck, and Sonogashira couplings, where the NHC ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A notable application is the Suzuki coupling of arylboronic acids with aryl halides, a fundamental C-C bond-forming reaction.

Furthermore, ruthenium-NHC complexes are benchmark catalysts for olefin metathesis, a powerful reaction for the synthesis of complex molecules by rearranging carbon-carbon double bonds. nih.gov The steric and electronic properties of the NHC ligand are critical for the stability and reactivity of these ruthenium initiators.

| Reaction Type | Metal Center | Role of NHC Ligand | Potential Application |

| Suzuki Coupling | Palladium (Pd) | Stabilizes Pd(0) and Pd(II) intermediates, promotes oxidative addition. | Synthesis of biaryls and complex organic molecules. |

| Heck Coupling | Palladium (Pd) | Enhances catalyst stability and turnover number. | Formation of substituted alkenes from aryl halides. |

| Olefin Metathesis | Ruthenium (Ru) | Stabilizes the ruthenacyclobutane intermediate, tunes catalyst activity. | Ring-closing, ring-opening, and cross-metathesis for synthesis of polymers and macrocycles. nih.gov |

| C-H Activation | Rhodium (Rh), Iridium (Ir) | Directs the metal to a specific C-H bond for functionalization. | Economical synthesis of complex molecules by direct functionalization. |

This table summarizes the catalytic activity of typical NHC-metal complexes in key organic transformations, illustrating the potential roles for a catalyst system derived from this compound.

The substitution pattern on the imidazole ring is a key determinant of selectivity in NHC-catalyzed reactions. The regioselectivity and stereoselectivity of a catalytic transformation can be precisely controlled by modifying the steric bulk and electronic nature of the N-substituents and the backbone of the NHC ligand.

For an NHC derived from this compound, the ethyl group at the C2 position and the methyl group at the C5 position contribute to the steric environment around the metal center. In reactions involving unsymmetrical substrates, this steric hindrance can direct the incoming substrate to bind in a specific orientation, thereby controlling regioselectivity. For example, in the Heck coupling of an unsymmetrical olefin, the NHC ligand can influence which terminus of the double bond adds to the aryl group.

Stereoselectivity, particularly enantioselectivity in asymmetric catalysis, is typically achieved by using chiral NHC ligands. While this compound is itself achiral, it can be a scaffold for creating chiral ligands. This can be done by introducing a chiral substituent at one of the nitrogen atoms or by incorporating the imidazole ring into a larger, chiral molecular framework. The resulting chiral pocket around the metal center can then differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The diastereoselectivity in palladium-catalyzed carbocyclization of enallenes, for instance, has been shown to be influenced by the ligands present. ulisboa.pt

Role in Polymerization Reactions

Substituted imidazoles, including this compound and its close analogues, play a significant role in polymer chemistry, primarily as accelerators or catalysts for polymerization and crosslinking reactions. Their basicity and nucleophilic character enable them to initiate or accelerate the formation of polymer chains in various systems.

In industrial settings, imidazoles are widely used as curing agents and accelerators for epoxy resins. researchgate.net These compounds can significantly reduce the curing time and temperature required for the crosslinking of epoxy resins with hardeners like dicarboxylic acids or anhydrides. This acceleration is critical in applications such as the manufacturing of automotive composite parts, where rapid curing cycles are necessary for high-volume production. researchgate.net

For example, studies on related imidazole derivatives, such as 1,2-dimethylimidazole (B154445) (DMI) and 1-(cyanoethyl)-2-ethyl-4-methylimidazole, have demonstrated their effectiveness in accelerating the crosslinking of epoxidized natural rubber and other epoxy systems. researchgate.netresearchgate.net The inclusion of these accelerators leads to materials with high glass transition temperatures (Tg) and robust mechanical properties, comparable to those achieved with conventional two-component amine-epoxy systems. researchgate.net The use of an imidazole accelerator can provide an excellent balance of a long pot life at room temperature with very rapid curing at elevated temperatures.

| Application | Polymer System | Role of Imidazole Accelerator | Research Finding | Reference |

| Automotive Composites | Epoxy Resins | Accelerates curing process, reduces cycle time. | An epoxy resin system with 1-(cyanoethyl)-2-ethyl-4-methylimidazole cured in minutes at 120°C with good mechanical properties. | researchgate.net |

| Rubber Technology | Epoxidized Natural Rubber (ENR) | Accelerates ester crosslinking with dicarboxylic acids. | 1,2-Dimethylimidazole (DMI) enhanced curing efficiency and mechanical properties of the cured rubber. | researchgate.net |

| Advanced Materials | One-Component Epoxy Resins (OCERs) | Acts as a latent curing agent/accelerator. | Synergistic effects were observed when combining tertiary amine and imidazole accelerators, lowering the activation energy for curing by ~12%. | researchgate.net |

This table presents research findings on the application of imidazole derivatives as accelerators in industrial polymerization processes.

The catalytic activity of imidazoles in polymerization, particularly in epoxy curing, is attributed to their ability to function as nucleophilic catalysts. The mechanism generally involves the nucleophilic attack of the N3 nitrogen of the imidazole ring on the electrophilic carbon of the epoxy group.

The proposed mechanism for the imidazole-accelerated curing of an epoxy resin with a dicarboxylic acid hardener involves several steps:

Adduct Formation: The imidazole first reacts with the epoxy ring. The lone pair of electrons on the N3 atom attacks one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of a zwitterionic adduct.

Proton Abstraction: This highly reactive intermediate then abstracts a proton from a carboxylic acid molecule, generating a carboxylate anion and an imidazolium cation.

Chain Propagation: The generated carboxylate anion is a potent nucleophile that readily attacks another epoxy group, propagating the esterification and crosslinking reaction. The imidazole is regenerated in the process, allowing it to participate in further catalytic cycles.

Applications in Advanced Materials Science

Integration into Functional Materials

Substituted imidazoles, such as the closely related 2-ethyl-4-methylimidazole (B144543), are widely used as curing agents and accelerators for epoxy resins. sigmaaldrich.com These resins are integral to fabricating crosslinked materials for electrical and electronic applications. The chemical structure of the imidazole (B134444) derivative plays a crucial role in the polymerization process, which in turn dictates the material's electrical and thermal properties.

Imidazole derivatives that can be incorporated into the polymer network are of particular interest. For instance, studies on 2-ethyl-4-methylimidazole have shown its utility in creating epoxy-based flexible dielectric films. The properties of these films, such as breakdown strength and dielectric loss, are influenced by the concentration of the imidazole curing agent. This highlights the potential for tuning material properties by carefully selecting the imidazole derivative.

Furthermore, imidazole-grafted silicone elastomers represent another avenue for functional materials. By crosslinking imidazole-grafted polydimethylsiloxane (B3030410) (PDMS) with ionic liquids, elastomers with enhanced dielectric properties can be produced. These materials exhibit stable mechanical and dielectric characteristics, making them suitable for applications like dielectric elastomer actuators.

Table 1: Research Findings on Imidazole Derivatives in Functional Materials

| Imidazole Derivative | Application | Key Findings |

|---|---|---|

| 2-Ethyl-4-methylimidazole | Curing agent for epoxy resins | Influences breakdown strength and dielectric loss in flexible dielectric films. |

| Imidazole-grafted PDMS | Precursor for silicone elastomers | Crosslinking with ionic liquids yields elastomers with improved dielectric permittivity. |

Potential in Optical Applications

The photophysical properties of imidazole derivatives make them promising candidates for optical materials. nih.govrsc.orgrsc.org The study of how these compounds absorb and emit light is crucial for applications such as fluorescent probes, molecular sensors, and components in OLEDs. nih.govrsc.org

Research on various substituted imidazoles has demonstrated that their fluorescence characteristics can be tuned by altering the substituents on the imidazole ring. nih.govnih.gov For example, the introduction of different groups can lead to shifts in the absorption and emission spectra of the compounds. nih.gov Some imidazole-based diarylethenes exhibit photochromism, meaning their color changes upon exposure to UV/vis light, a property that is also dependent on the molecular structure. nih.gov

Tripodal push-pull chromophores centered around a 1-methyl-2,4,5-triphenyl-1H-imidazole core have been synthesized and studied for their nonlinear optical properties. rsc.org These molecules have shown potential for applications in two-photon absorption, which is relevant for optical limiting and photodynamic therapy. rsc.org The thermal and electrochemical properties of these materials are dictated by the peripheral withdrawing substituents on the phenyl rings. rsc.org

Table 2: Photophysical Properties of Substituted Imidazole Derivatives

| Imidazole Derivative Type | Property Studied | Observation |

|---|---|---|

| Imidazonaphthyridine derivatives | Absorption and fluorescence | Excited state dipole moment is higher than the ground state. nih.gov |

| Imidazole-based diarylethenes | Photochromism | UV absorption shifts upon irradiation, influenced by substituents. nih.gov |

| Imidazole-centred tripodal chromophores | Two-photon absorption | Potential for high two-photon absorption cross-sections. rsc.org |

Relevance in Electronic Materials

The imidazole scaffold is a key component in the development of materials with interesting electronic properties. nih.gov These can range from ionic liquids to components in organic electronic devices. A significant area of research is the development of imidazole-based materials for applications requiring high proton conductivity.

While specific data on 2-Ethyl-1,5-dimethyl-1H-imidazole is unavailable, the broader family of imidazoles has been investigated for their electrical properties. For instance, a new multicomponent salt of imidazole, tetrabromoterephalic acid with imidazole (TBTA-IM), has been shown to exhibit notable optical, thermal, and electrical transport properties. nih.gov Furthermore, imidazolium (B1220033) salts are well-known as ionic liquids and as precursors to stable carbenes, which have applications in catalysis and materials science. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research on 2-Ethyl-1,5-dimethyl-1H-imidazole, a tri-substituted imidazole (B134444), is situated within the broader context of imidazole chemistry, a field of significant interest due to the diverse biological and material applications of this heterocyclic scaffold. numberanalytics.comnih.gov The imidazole ring, with its two nitrogen atoms, is a planar, aromatic system that is highly polar and often soluble in polar solvents. uobasrah.edu.iqresearchgate.net This structure is a key component in many natural and synthetic compounds, contributing to their biological activity and material properties. researchgate.netlongdom.org

Methodological advancements in the synthesis of substituted imidazoles are extensive and varied, often relying on multi-component reactions to build the heterocyclic core. nih.govresearchgate.net Common strategies include the Debus synthesis, which uses glyoxal (B1671930), an aldehyde, and ammonia (B1221849), and the Radiszewski synthesis. uobasrah.edu.iqpharmaguideline.com More contemporary methods utilize catalysts like copper salts, erbium triflate, or even metal-free electrochemical approaches to facilitate the formation of highly substituted imidazoles with good yields and regioselectivity. organic-chemistry.orgrsc.org The synthesis of N-substituted imidazoles can be achieved through reactions with various alkylating or arylating agents. youtube.comresearchgate.net For a specific compound like this compound, its synthesis would likely involve the N-methylation of 2-ethyl-5-methyl-1H-imidazole or the alkylation of 1,5-dimethyl-1H-imidazole at the C2 position.